molecular formula C12H14O B13950112 1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene CAS No. 92722-74-2

1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene

Cat. No.: B13950112
CAS No.: 92722-74-2
M. Wt: 174.24 g/mol
InChI Key: BFOYRBQMVSCGFS-UHFFFAOYSA-N
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Description

1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene is an organic compound with the molecular formula C12H14O It is a derivative of benzene, characterized by the presence of an ethynyl group, a methoxy group, and an isopropyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, methanol, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy and isopropyl groups can influence the compound’s solubility and binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Ethynyl-3-methoxy-2-(propan-2-yl)benzene can be compared with similar compounds such as:

The presence of all three functional groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

92722-74-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-ethynyl-3-methoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C12H14O/c1-5-10-7-6-8-11(13-4)12(10)9(2)3/h1,6-9H,2-4H3

InChI Key

BFOYRBQMVSCGFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC)C#C

Origin of Product

United States

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